L-Seryl-L-alanyl-L-histidyl-L-lysinamide
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Overview
Description
L-Seryl-L-alanyl-L-histidyl-L-lysinamide is a peptide compound composed of four amino acids: serine, alanine, histidine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-histidyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-histidine and L-lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced thiol-containing peptides.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
L-Seryl-L-alanyl-L-histidyl-L-lysinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-histidyl-L-lysinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The histidine residue can act as a proton donor or acceptor, playing a crucial role in enzymatic catalysis.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valyl-L-histidyl-L-glutaminyl-L-seryl-L-asparagine: Another peptide with similar amino acid composition but different sequence and properties.
L-Serinamide, N-acetyl-L-seryl-L-histidyl-L-alanyl-L-valyl-L-seryl: A peptide with a similar structure but additional modifications.
Uniqueness
L-Seryl-L-alanyl-L-histidyl-L-lysinamide is unique due to its specific sequence and the presence of lysinamide, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
834861-82-4 |
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Molecular Formula |
C18H32N8O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C18H32N8O5/c1-10(24-17(30)12(20)8-27)16(29)26-14(6-11-7-22-9-23-11)18(31)25-13(15(21)28)4-2-3-5-19/h7,9-10,12-14,27H,2-6,8,19-20H2,1H3,(H2,21,28)(H,22,23)(H,24,30)(H,25,31)(H,26,29)/t10-,12-,13-,14-/m0/s1 |
InChI Key |
RRWPBKZPVVZPAB-PYJNHQTQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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